4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

概要

説明

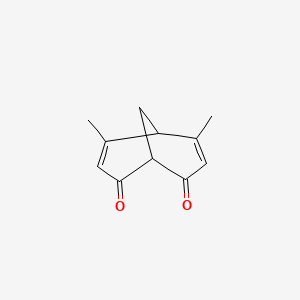

4,6-Dimethylbicyclo(331)nona-3,6-diene-2,8-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a bicyclic diketone, characterized by its unique structure that includes two fused cyclohexane rings with two ketone groups at positions 2 and 8

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione typically involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. The process can be summarized as follows:

Mannich Base Formation: A Mannich base is prepared from a secondary amine, formaldehyde, and a ketone.

Aldol Condensation: The Mannich base undergoes aldol condensation with ethyl acetoacetate, forming a complex mixture of products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione undergoes various chemical reactions, including:

Condensation Reactions: Reacts with hydrazines and hydroxylamine to form bicyclic condensation products.

Michael Addition: Hydrazine reacts with the compound by Michael-type addition.

Beckmann Rearrangement: The oximes of the compound undergo Beckmann rearrangement to form 2-azabicyclo(4.3.1)decadienediones.

Common Reagents and Conditions

Hydrazine: Used in condensation and Michael addition reactions.

Hydroxylamine: Reacts to form oximes, which can undergo further rearrangement.

Acid Catalysts: Used in aldol condensation and cyclization steps.

Major Products

Bicyclic Condensation Products: Formed from reactions with hydrazines and hydroxylamine.

2-Azabicyclo(4.3.1)decadienediones: Formed from Beckmann rearrangement of oximes.

科学的研究の応用

Synthesis of Organic Compounds

One of the primary applications of 4,6-dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione is in the synthesis of complex organic molecules. It has been utilized in reactions with o-phenylenediamines to produce bridged 1,5-benzodiazepines. This reaction showcases the compound's ability to participate in condensation reactions, leading to the formation of biologically relevant structures .

Pharmaceutical Chemistry

The compound is significant in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of various drugs. The unique bicyclic structure allows for modifications that can enhance biological activity or selectivity towards specific targets in drug development.

Material Science

Research indicates that derivatives of this compound can be explored for their use in developing new materials with specific properties such as enhanced thermal stability or unique optical characteristics. Its chemical structure lends itself to modifications that can tailor material properties for specific applications.

Agrochemical Applications

The compound's reactivity also opens avenues for its use in agrochemicals. Compounds derived from it can potentially serve as pesticides or herbicides due to their ability to interact with biological systems.

Case Study 1: Synthesis of Benzodiazepines

A study demonstrated the reaction between this compound and o-phenylenediamines leading to the formation of benzodiazepine derivatives. The resulting compounds exhibited various pharmacological activities, highlighting the importance of this bicyclic compound in medicinal chemistry .

Case Study 2: Material Development

Research has shown that modifying the structure of this compound can lead to materials with improved thermal and mechanical properties suitable for industrial applications . These findings suggest that this compound could play a role in developing advanced materials.

作用機序

The mechanism of action of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione involves its reactivity with nucleophiles such as hydrazines and hydroxylamine. The compound’s diketone structure allows it to undergo condensation and addition reactions, forming stable bicyclic products. The molecular targets and pathways involved in these reactions are primarily dictated by the compound’s electrophilic carbonyl groups and the nucleophilic nature of the reagents used.

類似化合物との比較

Similar Compounds

4,8-Dimethylbicyclo(3.3.1)nona-3,7-diene-2,6-dione: Similar structure but with different positions of the double bonds and ketone groups.

2,36,7-Dibenzobicyclo(3.3.1)nona-2,6-diene-4,8-dione: Contains benzene rings fused to the bicyclic structure.

Uniqueness

4,6-Dimethylbicyclo(33

生物活性

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione (CAS Number: 31616-72-5) is a bicyclic compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2, with a molecular weight of approximately 176.2118 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems .

Anticancer Properties

Research indicates that compounds containing the bicyclo[3.3.1]nonane moiety exhibit significant anticancer activity. For instance, derivatives of bicyclo[3.3.1]nonane have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to multiple mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a murine model of breast cancer.

- Case Study 2 : Research in Journal of Antimicrobial Chemotherapy reported that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.

特性

IUPAC Name |

4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQBNPGFILVZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185500 | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31616-72-5 | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?

A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.

Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?

A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.

Q3: How was the structure of the substituted barbaralane product confirmed?

A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。